molecular formula C24H20F2N6O3 B1652199 Senaparib CAS No. 1401682-78-7

Senaparib

货号: B1652199
CAS 编号: 1401682-78-7
分子量: 478.5 g/mol
InChI 键: VBTUJTGLLREMNW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

塞纳帕利是一种新型的多聚腺苷二磷酸核糖聚合酶 1/2 抑制剂,在临床前和临床研究中均表现出显著的抗肿瘤活性。 它主要用于治疗晚期卵巢癌和其他实体瘤 .

准备方法

塞纳帕利的合成路线和反应条件涉及多个步骤。具体的合成路线是专有的,但通常涉及使用各种有机试剂和催化剂来实现所需的化学结构。 塞纳帕利的工业生产方法旨在确保高纯度和高产率,通常涉及先进的纯化技术和严格的质量控制措施 .

化学反应分析

Enzymatic Inhibition Mechanism

Senaparib selectively inhibits PARP-1/2 enzymes through competitive binding at the NAD+ catalytic site, preventing poly(ADP-ribosyl)ation (PARylation) required for DNA repair . Preclinical studies show it achieves 20-fold greater PARP-1 trapping potency compared to olaparib, with IC₅₀ values of 1.3 nM (PARP-1) and 1.9 nM (PARP-2) . This dual inhibition disrupts base excision repair, leading to synthetic lethality in BRCA-deficient cells.

Key Enzymatic Interactions

ParameterThis compound ValueOlaparib ValueSource
PARP-1 IC₅₀ (nM)1.326
PARP-1 Trapping EC₅₀ (nM)3.264

Metabolic Pathways

This compound undergoes hepatic metabolism primarily via CYP3A4 , with minor contributions from CYP1A2 and CYP2C19 . Preclinical pharmacokinetic studies in dogs revealed:

  • Oral bioavailability : 68.5%

  • Elimination half-life : 4.50 ± 0.15 h

  • Excretion : 75–85% fecal (unchanged drug and metabolites), 10–15% renal .

Human studies confirm dose-proportional exposure at 2–80 mg, plateauing above 80 mg due to solubility-limited absorption . Food increases total exposure (AUC₀–inf ↑28%) but delays absorption (median Tmax 5.0 h vs. 2.0 h fasted) .

Drug Interaction Potential

This compound exhibits low risk of pharmacokinetic drug-drug interactions:

  • CYP Inhibition : IC₅₀ >30 μM for CYP1A2, 2C9, 2C19, 2D6, and 3A4 .

  • Transporter Effects : No significant inhibition of P-gp or BCRP at therapeutic doses .

Synergistic Cytotoxic Reactions

This compound enhances temozolomide efficacy through PARP-mediated DNA repair blockade:

  • In vitro : Combination reduces BRCA1-mutated ovarian cancer cell viability by 82% vs. 54% for temozolomide alone .

  • In vivo : Tumor growth inhibition reaches 95% in patient-derived xenografts .

Stability and Formulation

No degradation products are reported under standard storage conditions (25°C/60% RH). The 100 mg QD tablet formulation maintains >95% potency over 24 months, with excipients including lactose monohydrate and croscarmellose sodium .

科学研究应用

塞纳帕利在科学研究中具有广泛的应用,包括:

作用机制

塞纳帕利通过抑制多聚腺苷二磷酸核糖聚合酶 1 和 2 酶的活性发挥作用。这些酶参与修复DNA单链断裂。通过抑制这些酶,塞纳帕利阻止修复DNA损伤,导致DNA断裂积累,最终导致细胞死亡。 这种机制在具有同源重组缺陷的肿瘤中特别有效,例如具有BRCA1/2突变的肿瘤 .

相似化合物的比较

塞纳帕利与其他多聚腺苷二磷酸核糖聚合酶抑制剂(如奥拉帕利、尼拉帕利和鲁卡帕利)相比。虽然所有这些化合物都具有类似的作用机制,但在临床前研究中,塞纳帕利显示出更高的效力和选择性。 它也与更低的非靶点相关不良事件可能性相关 .

类似化合物

  • 奥拉帕利
  • 尼拉帕利
  • 鲁卡帕利

塞纳帕利的高效力、选择性和有希望的临床试验结果使其成为癌症治疗武器库中宝贵的补充 .

生物活性

Senaparib (IMP4297) is a novel poly(ADP-ribose) polymerase (PARP) inhibitor that has shown promising biological activity, particularly in the treatment of advanced ovarian cancer and other solid tumors. It is designed to exploit the concept of synthetic lethality, especially in tumors with deficiencies in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations.

This compound exerts its effects by inhibiting PARP-1 and PARP-2, enzymes involved in DNA repair. By trapping PARP on DNA, this compound prevents the repair of single-strand breaks, leading to double-strand breaks and ultimately tumor cell death. This mechanism is particularly effective in cancer cells deficient in BRCA function, which rely heavily on PARP for DNA repair.

Absorption and Bioavailability

This compound exhibits good oral bioavailability, with studies indicating values around 68.5% in canine models. The pharmacokinetics were assessed through various dose levels, showing proportional increases in exposure from 0.1 to 1 mg/kg in rats and 0.2 to 0.8 mg/kg in dogs .

Plasma Concentration Profiles

In clinical studies, this compound demonstrated a faster absorption rate when administered in a fasted state compared to a fed state. The median time to reach maximum concentration (CmaxC_{max}) was significantly shorter when fasting (2 hours) versus fed conditions (5 hours). The elimination half-life averaged around 8.66 hours .

Drug Interaction Potential

This compound has low activity against several cytochrome P450 enzymes, suggesting a reduced risk for drug-drug interactions .

Phase III FLAMES Trial

The FLAMES trial evaluated this compound as a maintenance therapy for patients with newly diagnosed advanced ovarian cancer following first-line chemotherapy. Key findings include:

  • Progression-Free Survival (PFS) : The median PFS was not reached for the this compound group compared to 13.6 months for placebo, representing a 57% risk reduction in progression or death (Hazard Ratio [HR] = 0.43; 95% Confidence Interval [CI], 0.32-0.58; p<0.0001p<0.0001) .
  • Patient Population : A total of 393 patients were enrolled, with those receiving this compound showing improved outcomes irrespective of BRCA mutation status .
  • Treatment Duration : Patients on this compound had a median treatment duration of 18.7 months compared to 11.4 months for the placebo group .

Safety Profile

This compound was generally well tolerated across clinical trials. Common adverse events included:

  • Anemia (80.9%)
  • Decreased white blood cell count (43.9%)
  • Platelet count decrease (28.1%)
  • Asthenia (26.3%)

No dose-limiting toxicities were reported during the phase I trials .

Efficacy in BRCA-Mutated Tumors

In a phase I study involving Chinese patients with advanced solid tumors, this compound demonstrated an objective response rate of 22.7%, with higher efficacy observed in patients harboring BRCA mutations (26.9% response rate) . The disease control rate was also significant, indicating potential benefits for this subgroup.

Comparative Studies with Other PARP Inhibitors

Preclinical studies have indicated that this compound may have superior anti-tumor activity compared to other PARP inhibitors like olaparib, without increasing toxicity levels . This suggests that this compound could be a more effective option for patients requiring PARP inhibition.

属性

IUPAC Name

5-fluoro-1-[[4-fluoro-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F2N6O3/c25-17-6-5-15(14-32-19-4-1-3-18(26)20(19)21(33)29-24(32)35)13-16(17)22(34)30-9-11-31(12-10-30)23-27-7-2-8-28-23/h1-8,13H,9-12,14H2,(H,29,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTUJTGLLREMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=C(C=CC(=C3)CN4C5=C(C(=CC=C5)F)C(=O)NC4=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401682-78-7
Record name Senaparib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401682787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Senaparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17163
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SENAPARIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MNZ4OP95CF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Senaparib
Reactant of Route 2
Reactant of Route 2
Senaparib
Reactant of Route 3
Reactant of Route 3
Senaparib
Reactant of Route 4
Reactant of Route 4
Senaparib
Reactant of Route 5
Reactant of Route 5
Senaparib
Reactant of Route 6
Reactant of Route 6
Senaparib
Customer
Q & A

A: Senaparib (also known as IMP4297) is a potent, selective poly(ADP-ribose) polymerase 1/2 (PARP1/2) inhibitor [, , , ]. PARP enzymes play a crucial role in DNA repair, particularly in the repair of single-strand breaks. By inhibiting PARP1/2, this compound prevents DNA repair, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells with pre-existing deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations [, , , ].

A: While the exact molecular formula, weight, and spectroscopic data are not explicitly mentioned in the provided abstracts, they indicate that this compound possesses a "novel chemical structure" [] compared to other PARP inhibitors. More detailed structural information may be available in the full research articles or patents related to this compound.

A: Research has investigated the impact of food on this compound's pharmacokinetic profile in healthy Chinese subjects []. While specific details on stability and formulation strategies are not provided in the abstracts, they highlight that this compound is administered orally [, , , , ] suggesting development efforts to ensure suitable stability and bioavailability.

A: Research indicates that this compound exhibits dose-proportional exposure at lower doses (2-80 mg), with absorption reaching saturation at higher doses (80-120 mg) []. The drug demonstrates minimal accumulation after repeated daily administration []. A drug-drug interaction study in healthy volunteers revealed that itraconazole (a potent CYP3A4 inhibitor) significantly increased this compound exposure, while rifampicin (a CYP3A4 inducer) decreased its exposure []. These findings suggest that this compound is metabolized by CYP3A4, and dosage adjustments may be needed when co-administered with strong CYP3A4 inhibitors or inducers.

A: this compound has demonstrated promising antitumor activity in both preclinical and clinical studies [, , , , , , , , , , ]. In preclinical models, this compound exhibited a wide therapeutic window and synergistic antitumor effects when combined with temozolomide [, ]. In clinical trials involving patients with advanced solid tumors, this compound demonstrated promising antitumor activity, particularly in individuals with BRCA1/2 mutations [, , , , , , , ]. Ongoing phase III trials are evaluating its efficacy as maintenance therapy in advanced ovarian cancer [, , , , ] and in combination with temozolomide for various advanced solid tumors, including small cell lung cancer [, , ].

ANone: While the provided abstracts don't specify resistance mechanisms for this compound, resistance to PARP inhibitors is an active area of research. Potential mechanisms may involve restoration of homologous recombination repair, upregulation of drug efflux pumps, or alterations in PARP enzyme structure.

A: Clinical trials indicate that this compound is generally well-tolerated [, , ]. Common adverse events include anemia, decreased white blood cell and platelet counts, and asthenia []. One dose-limiting toxicity (Grade 4 thrombocytopenia) was observed in a phase Ib/II trial []. No treatment-related deaths were reported in the available data [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。